

# (3-Amino-4-methoxyphenyl)boronic acid hydrochloride CAS number

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## Compound of Interest

**Compound Name:** (3-Amino-4-methoxyphenyl)boronic acid hydrochloride

**Cat. No.:** B1520547

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An In-Depth Technical Guide to **(3-Amino-4-methoxyphenyl)boronic acid hydrochloride**

## Abstract

This technical guide provides a comprehensive overview of **(3-Amino-4-methoxyphenyl)boronic acid hydrochloride**, a key building block in modern synthetic and medicinal chemistry. We will delve into its fundamental chemical properties, explore plausible synthetic routes, and detail its principal applications, with a focus on palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its effective use in the laboratory. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure scientific integrity.

## Core Chemical Identity and Physicochemical Properties

(3-Amino-4-methoxyphenyl)boronic acid and its hydrochloride salt are versatile reagents in organic synthesis. The presence of three distinct functional groups—a boronic acid, an amine, and a methoxy ether—on a phenyl ring makes it a highly valuable synthon for constructing complex molecular architectures.

The primary identifier for the free boronic acid is CAS Number 879893-98-8[1][2][3]. The hydrochloride salt, which enhances stability and solubility in certain solvents, may be referenced under a distinct CAS number in some commercial or chemical databases.

Caption: 2D Structure of (3-Amino-4-methoxyphenyl)boronic acid.

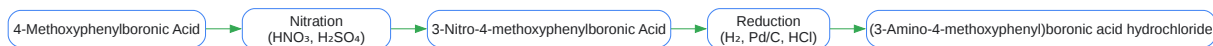
Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	879893-98-8 (for free boronic acid)	[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> BNO <sub>3</sub> (free acid) / C <sub>7</sub> H <sub>11</sub> BCINO <sub>3</sub> (HCl salt)	[4][5]
Molecular Weight	166.97 g/mol (free acid) / 203.43 g/mol (HCl salt)	[6]
Appearance	Typically an off-white to light-colored solid or powder.	[7]
Solubility	Soluble in solvents like dimethyl sulfoxide (DMSO) and methanol.	[8]
Storage	Store in a cool, dry, well-ventilated place. Keep container tightly closed and protect from moisture.	[7][9]

## Synthesis and Manufacturing Insights

The synthesis of substituted phenylboronic acids often involves a multi-step process. While specific proprietary methods exist, a general and plausible pathway can be derived from established chemical principles, such as those outlined in patents for related compounds[10][11]. A common strategy involves the nitration of a precursor, followed by catalytic reduction to install the amino group, and a directed ortho-metalation/borylation sequence.

A representative synthesis could start from 4-methoxyphenylboronic acid. The key transformations would be nitration followed by reduction.



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Caption: Plausible synthetic pathway for the target compound.

Causality in Synthesis:

- Nitration: The methoxy group is an ortho-, para-director. Nitration of 4-methoxyphenylboronic acid will primarily direct the incoming nitro group to the position ortho to the methoxy group (position 3), driven by its strong activating effect.
- Reduction: The nitro group is then reduced to an amine. Catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) is a clean and efficient method for this transformation. The inclusion of hydrochloric acid in this step directly yields the desired hydrochloride salt, which often improves the crystallinity and stability of the final product, facilitating its isolation and purification. A patent for a similar compound details such a reduction step using H<sub>2</sub> and a catalyst in the presence of concentrated hydrochloric acid[10].

## Core Applications in Research and Drug Discovery

Boronic acids are foundational pillars of modern organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction[12]. **(3-Amino-4-methoxyphenyl)boronic acid hydrochloride** is no exception and serves as a critical building block for creating carbon-carbon bonds, which is fundamental to the assembly of complex organic molecules.

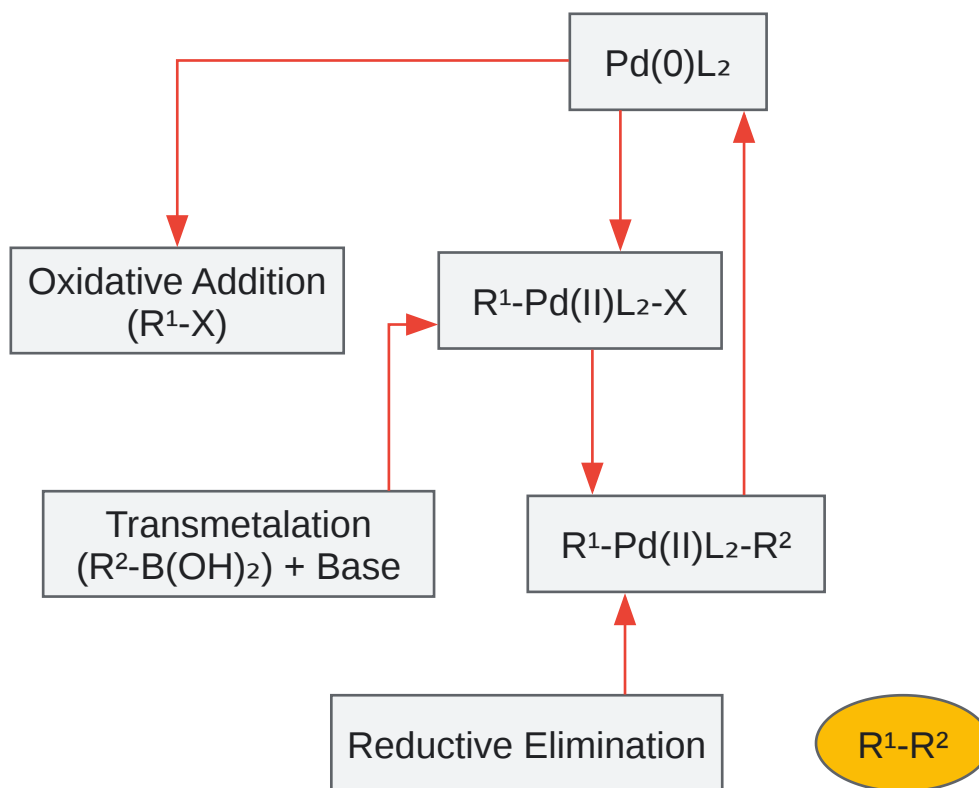
Key Applications:

- Suzuki-Miyaura Cross-Coupling: This is the most prominent application. The reaction couples the boronic acid with an organic halide or triflate using a palladium catalyst and a

base, forming a new C-C bond[12][13]. This method is exceptionally tolerant of various functional groups, making it ideal for late-stage functionalization in complex syntheses[13].

- **Drug Discovery:** The biphenyl and substituted aryl motifs generated via Suzuki coupling are prevalent in pharmaceuticals[13]. Boronic acids themselves are recognized as important pharmacophores, capable of forming reversible covalent bonds with enzyme active sites, a feature exploited in drugs like Bortezomib[14][15]. The unique substitution pattern of this specific reagent makes it a valuable precursor for synthesizing targeted libraries of compounds for screening.
- **Materials Science:** The ability to construct complex conjugated systems also makes this reagent useful in the development of organic electronics and functional materials[13].

### Suzuki-Miyaura Catalytic Cycle



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Caption: The core catalytic cycle of the Suzuki-Miyaura reaction.

## Experimental Protocols

### Protocol 4.1: Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for coupling **(3-Amino-4-methoxyphenyl)boronic acid hydrochloride** with a generic aryl bromide (Ar-Br).

Objective: To synthesize a substituted biaryl compound.

Materials:

- **(3-Amino-4-methoxyphenyl)boronic acid hydrochloride** (1.2 equivalents)
- Aryl Bromide (Ar-Br) (1.0 equivalent)
- Palladium Catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 3 mol%)
- Base (e.g.,  $\text{K}_3\text{PO}_4$  or  $\text{K}_2\text{CO}_3$ , 2.0-3.0 equivalents)
- Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
- Round-bottom flask, condenser, magnetic stir bar, nitrogen/argon line

Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), **(3-Amino-4-methoxyphenyl)boronic acid hydrochloride** (1.2 equiv.), and the base (2.0 equiv.)[\[13\]](#).
  - **Expert Insight:** Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The choice of base is crucial; inorganic bases like potassium carbonate or phosphate are effective for activating the boronic acid for transmetalation[\[16\]](#).
- **Inert Atmosphere:** Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

- Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe[13]. The use of a dioxane/water mixture is common as it helps to dissolve both the organic and inorganic reagents. Following this, add the palladium catalyst.
  - Expert Insight: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is a critical, self-validating step to prevent oxidative degradation of the Pd(0) catalyst.
- Reaction Execution: Equip the flask with a condenser and heat the mixture to 80-100 °C with vigorous stirring[13]. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Typical reaction times are 4-12 hours.
- Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and filter. d. Concentrate the filtrate under reduced pressure to obtain the crude product. e. Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl compound.

## Safety, Handling, and Storage

Proper handling of **(3-Amino-4-methoxyphenyl)boronic acid hydrochloride** is essential for laboratory safety. The following information is synthesized from safety data sheets (SDS) for closely related arylboronic acids[9][17].

Table 2: GHS Hazard Information (Typical for Arylboronic Acids)

Hazard Class	GHS Code	Description
Skin Irritation	H315	Causes skin irritation.[9][18]
Eye Irritation	H319	Causes serious eye irritation. [9][18]
Respiratory Irritation	H335	May cause respiratory irritation.[9]

Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166) [7][9].
- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber)[17].
- Skin and Body Protection: Wear a lab coat and long-sleeved clothing[7].
- Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust[9][17]. If exposure limits are exceeded, use a NIOSH/MSHA approved respirator[17].

#### Handling and Storage:

- Avoid dust formation[7].
- Wash hands thoroughly after handling[18].
- Store in a tightly closed container in a dry, cool, and well-ventilated place[9][19].
- This compound is likely moisture-sensitive; proper storage is critical to prevent decomposition[7].
- Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases[17].

#### Disposal:

- Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations[17].

## Conclusion

**(3-Amino-4-methoxyphenyl)boronic acid hydrochloride** is a high-value chemical reagent with significant utility in synthetic chemistry. Its primary role as a substrate in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular frameworks essential for drug discovery and materials science. Understanding its properties, synthetic origins, and proper handling is paramount for its successful application. This guide provides the foundational knowledge and practical protocols necessary for researchers to leverage this

versatile building block to its full potential, grounded in principles of scientific integrity and laboratory safety.

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